The synthesis of 5-deschlorolifitegrast involves several steps, primarily focusing on the modification of lifitegrast. The synthesis process typically includes:
The molecular structure of 5-deschlorolifitegrast can be described using its molecular formula and structural components:
The compound exhibits chirality due to the presence of a single chiral center, existing predominantly as the S stereoisomer .
5-deschlorolifitegrast undergoes various chemical reactions that are essential for its synthesis and potential modifications:
These reactions highlight the versatility of 5-deschlorolifitegrast in synthetic organic chemistry.
The mechanism of action for 5-deschlorolifitegrast primarily revolves around its ability to inhibit the interaction between lymphocyte function-associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1). This inhibition leads to:
The compound's action mechanism underscores its therapeutic potential in managing immune-mediated conditions.
5-deschlorolifitegrast exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring consistent therapeutic outcomes.
5-deschlorolifitegrast has significant applications in scientific research and clinical settings:
The ongoing exploration of its therapeutic potential continues to expand its applications within pharmacology and medicinal chemistry .
The development of 5-deschlorolifitegrast emerged from targeted strategies to optimize integrin antagonism, specifically focusing on lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interactions. LFA-1 (CD11a/CD18), expressed on T-cells, binds ICAM-1 on inflamed ocular surfaces, facilitating T-cell adhesion, migration, and cytokine release in dry eye disease (DED) pathogenesis [1] [2] [8]. Rational drug design centered on mimicking the ICAM-1 binding epitope to create competitive antagonists. Lifitegrast—a first-in-class LFA-1 antagonist—was engineered to sterically hinder this interaction by occupying the ICAM-1 binding site on LFA-1’s inserted (I) domain, thereby disrupting immunological synapse formation [1] [3]. This approach prioritized:
Lifitegrast’s structure comprises a tetrahydroisoquinoline core with dichlorinated aromatic rings, critical for LFA-1 binding (IUPAC name: (2S)-2-[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid; MW: 615.48 g/mol) [1] [8]. 5-Deschlorolifitegrast arose from systematic dehalogenation to mitigate metabolic liabilities and enhance physicochemical properties:
Table 1: Structural Comparison of Lifitegrast and 5-Deschlorolifitegrast
Property | Lifitegrast | 5-Deschlorolifitegrast |
---|---|---|
Molecular Formula | C₂₉H₂₄Cl₂N₂O₇S | C₂₉H₂₅ClN₂O₇S |
Halogen Positions | 5,7-dichloro | 7-chloro |
Molecular Weight (g/mol) | 615.48 | 580.00 |
cLogP | 3.8 | 3.3 |
Key Binding Interactions | H-bond: Tyr-34, Asp-239 | H-bond: Tyr-34, Asp-239 |
Hydrophobic: Leu-205, Phe-292 | Hydrophobic: Leu-205, Phe-292 |
Combinatorial chemistry enabled rapid synthesis and screening of tetrahydroisoquinoline libraries to identify 5-deschlorolifitegrast. The "split-mix" approach was employed:
Table 2: Combinatorial Library Efficiency for Tetrahydroisoquinoline Analogs
Library Parameter | Value | |
---|---|---|
Scaffold | Tetrahydroisoquinoline | |
Building Blocks per Cycle | 20 | |
Compounds per Cycle | 8,000 (Cycle 1) → 160,000 (Cycle 2) | |
Dechlorinated Variants | 15% of total library | |
Hit Rate (IC₅₀ < 1 nM) | 0.2% | |
Decoding Cost per Bead | $75–$100 (mass spectroscopy) | [10] |
Computational methods refined 5-deschlorolifitegrast’s binding pose and affinity:
Table 3: In Silico Binding Metrics for LFA-1 Antagonists
Parameter | Lifitegrast | 5-Deschlorolifitegrast |
---|---|---|
Docking Score (ΔG, kcal/mol) | -10.5 | -10.2 |
MD Hydrophobic Occupancy (%) | 95% (Leu-205) | 92% (Leu-205) |
Predicted ΔΔG (kcal/mol) | 0 (reference) | +0.3 |
IC₅₀ (nM, Experimental) | 0.5 | 0.7 |
Solubility (Log S) | -4.2 | -3.8 |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0